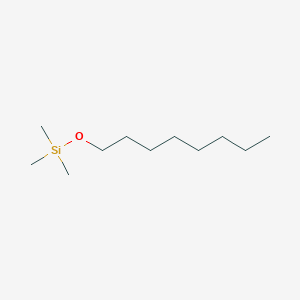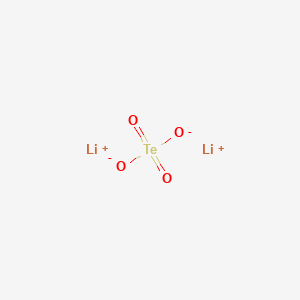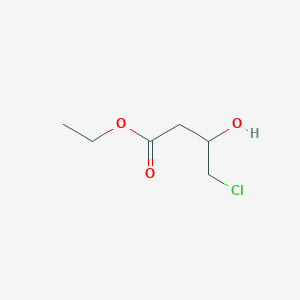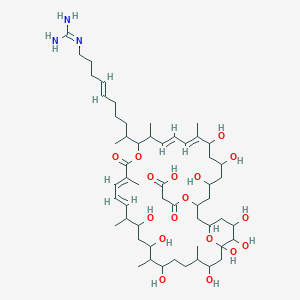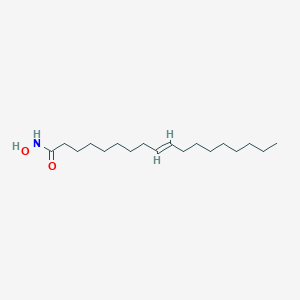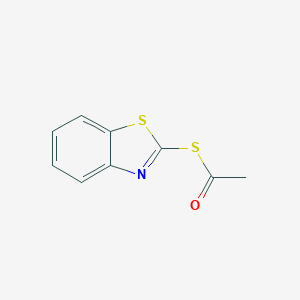
S-(1,3-benzothiazol-2-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1,3-benzothiazol-2-yl) ethanethioate, also known as BZT-ET, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. The compound is a thioester derivative of benzothiazole and has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various research applications. In
Mécanisme D'action
S-(1,3-benzothiazol-2-yl) ethanethioate works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a range of effects on neuronal function. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit a range of other pharmacological effects, including inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) activity.
Effets Biochimiques Et Physiologiques
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, which may be due to its ability to inhibit MAO and ChE activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments is its ability to selectively block dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, there are also some limitations to using S-(1,3-benzothiazol-2-yl) ethanethioate in lab experiments. For example, the compound has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving S-(1,3-benzothiazol-2-yl) ethanethioate. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate may have potential applications in the treatment of various types of cancer. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
Conclusion:
In conclusion, S-(1,3-benzothiazol-2-yl) ethanethioate is a promising compound with a range of potential applications in scientific research. The compound's ability to selectively block dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research. Further research is needed to fully understand the pharmacological effects of S-(1,3-benzothiazol-2-yl) ethanethioate and to explore its potential uses in various areas of scientific research.
Méthodes De Synthèse
The synthesis of S-(1,3-benzothiazol-2-yl) ethanethioate involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with benzothiazol-2-yl mercaptan to yield S-(1,3-benzothiazol-2-yl) ethanethioate. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
S-(1,3-benzothiazol-2-yl) ethanethioate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that S-(1,3-benzothiazol-2-yl) ethanethioate can act as a dopamine transporter blocker, which could potentially be useful in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, S-(1,3-benzothiazol-2-yl) ethanethioate has been found to exhibit anti-tumor activity, making it a potential candidate for use in cancer research.
Propriétés
Numéro CAS |
10561-30-5 |
|---|---|
Nom du produit |
S-(1,3-benzothiazol-2-yl) ethanethioate |
Formule moléculaire |
C9H7NOS2 |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C9H7NOS2/c1-6(11)12-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3 |
Clé InChI |
QURYOQAUYILEOH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(=O)SC1=NC2=CC=CC=C2S1 |
Synonymes |
Ethanethioic acid, S-2-benzothiazolyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




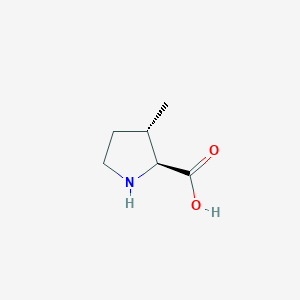

![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

